![molecular formula C19H16ClFN4OS B2390918 1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111210-29-7](/img/structure/B2390918.png)
1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C19H16ClFN4OS and its molecular weight is 402.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and research findings related to this compound.
- Common Name : this compound
- CAS Number : 1111210-29-7
- Molecular Formula : C19H16ClFN4OS
- Molecular Weight : 402.9 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in relation to its anticancer properties and its action as an antihistamine.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline and triazoloquinazoline exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown moderate cytotoxicity against:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
In a study evaluating several synthesized compounds, the compound demonstrated IC50 values indicating its effectiveness against these cell lines:
Cell Line | IC50 (µM) |
---|---|
HePG2 | 29.47 |
MCF-7 | 39.41 |
PC3 | Moderate |
HCT116 | 17.35 |
The highest anti-proliferative effect was noted against colorectal carcinoma (HCT-116), where the compound showed an IC50 value of 17.35 µM, suggesting potent activity in inhibiting cancer cell growth .
Antihistaminic Activity
In addition to its anticancer properties, compounds similar to this compound have been evaluated for their H1-antihistaminic activity. In vivo studies on guinea pigs demonstrated that these compounds could effectively protect against histamine-induced bronchospasm. For instance, a related compound exhibited a protection rate comparable to that of chlorpheniramine maleate .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation between DNA bases, which can disrupt DNA replication and transcription processes.
- Topoisomerase Inhibition : The compound may inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication .
- EGFR Inhibition : Some derivatives have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound and its derivatives:
- Cytotoxicity Evaluation : A study involving various synthesized triazoloquinazolines indicated that many derivatives had moderate cytotoxicity against selected cancer cell lines with varying IC50 values .
- Molecular Docking Studies : Computational studies have suggested that modifications to the triazoloquinazoline structure can enhance binding affinity to target proteins involved in cancer progression .
- Comparative Studies with Standards : The biological activity of these compounds has often been compared with established drugs like doxorubicin and chlorpheniramine maleate to assess relative potency and side effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit significant anticancer properties. For instance, triazole derivatives have been found to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties
- The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. Its effectiveness against resistant strains of bacteria is particularly noteworthy.
-
Anti-inflammatory Effects
- Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Pharmacological Insights
-
Mechanism of Action
- The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific biological targets within cells that are crucial for cell signaling and metabolic processes.
-
Pharmacokinetics
- Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a dose-dependent response with IC50 values lower than those of established drugs.
Case Study 2: Antimicrobial Activity
A comparative analysis of the antimicrobial effects of this compound against common pathogens revealed that it outperformed several existing antibiotics in inhibiting the growth of resistant bacterial strains. This study highlights its potential as a lead compound for antibiotic development.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis typically involves multi-step protocols, including substitution , cyclization , and functional group introduction . For example, analogous triazoloquinazoline derivatives are synthesized via:
- Substitution reactions (e.g., introducing the 3-chlorobenzylthio group using chlorobenzyl chloride) .
- Cyclization under controlled temperatures (70–80°C) with catalysts like Bleaching Earth Clay in PEG-400 medium .
- Purification via column chromatography or recrystallization (e.g., using ethanol/dioxane mixtures) .
Optimization Parameters :
- Temperature : Higher yields (81–88%) are achieved in reactions maintained at 70–80°C .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Catalysts : Heterogeneous catalysts improve regioselectivity and reduce by-products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Structural confirmation requires a combination of:
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone core) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Methodological Tip : Use deuterated DMSO for NMR solubility and compare spectral data with computational predictions .
Q. How can computational methods like DFT aid in predicting electronic properties and reactivity?
Advanced Research Question
Density Functional Theory (DFT) studies:
- Predict electron density distribution , highlighting nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether linkages) .
- Simulate reaction mechanisms (e.g., cyclization energy barriers) to optimize synthetic pathways .
- Correlate HOMO-LUMO gaps with observed biological activity .
Application Example : DFT calculations on analogous compounds revealed stabilization of the triazoloquinazoline core via intramolecular hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across assay models?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values in antitumor vs. antibacterial assays) can be addressed by:
- Dose-response standardization : Use consistent molar concentrations (e.g., 4–24 µM ranges) .
- Cell-line specificity testing : Compare activity in primary vs. cancer cell lines .
- Metabolic stability assays : Evaluate pharmacokinetic interference (e.g., cytochrome P450 interactions) .
Case Study : A quinazolinone derivative showed 71% inhibition in bacterial models but only 23% in fungal assays, attributed to cell-wall permeability differences .
Q. What catalytic systems enhance efficiency in multi-step synthesis?
Advanced Research Question
Effective catalytic systems include:
- Bleaching Earth Clay : Enhances regioselectivity in thioether formation (yield: 71–81%) .
- Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating .
- Phase-transfer catalysts : Improve solubility of hydrophobic intermediates in polar solvents .
Basic Research Question
- TLC : Use silica gel plates with UV254 indicator; Rf values of 0.3–0.5 indicate product formation .
- HPLC : Employ C18 columns with acetonitrile/water gradients (retention time: 8–10 min) .
- In-situ FTIR : Track carbonyl group formation in real-time during cyclization .
Best Practice : Combine TLC (qualitative) with HPLC (quantitative) for robust monitoring .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4OS/c1-2-8-24-17(26)15-10-14(21)6-7-16(15)25-18(24)22-23-19(25)27-11-12-4-3-5-13(20)9-12/h3-7,9-10H,2,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTDIIWQRDWNDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.